![molecular formula C21H22N2O4 B2684890 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide CAS No. 883956-24-9](/img/structure/B2684890.png)
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study highlighted the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant broad-spectrum antitumor activity. These compounds, including ones closely related to N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide, showed potent efficacy against various cancer cell lines, indicating the potential for developing new anticancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Anticancer Agent Development
Another research effort focused on designing and evaluating α-aminophosphonate derivatives containing a 2-oxoquinoline structure for their antitumor activities. These compounds, related in structure to this compound, were tested against several human cancer cell lines, showcasing moderate to high levels of antitumor activities. This work emphasizes the potential of such derivatives as promising anticancer agents (Yilin Fang et al., 2016).
Mechanism of Action Studies
Research on the mechanism of action of these compounds has shown that they can exhibit selective activities towards different cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies further elucidated their potential mechanisms, such as inhibiting specific kinases crucial for cancer cell proliferation and survival. This comprehensive approach helps in understanding how these compounds interact with cancer cells and lays the groundwork for future drug development (Ibrahim A. Al-Suwaidan et al., 2016).
Targeted Delivery Systems
Efforts in improving therapeutic potential involve the development of targeted delivery systems for anticancer agents. For instance, studies on isoquinoline derivatives have explored incorporating these compounds into transferrin-conjugated liposomes for targeted delivery to tumor cells. This innovative approach aims to enhance the antitumor activity of compounds like this compound by ensuring more direct and effective delivery to cancer cells, potentially reducing side effects and improving therapeutic outcomes (Xuewei Yang et al., 2015).
Propiedades
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-18(24)22-21-19(13-10-11-16(26-3)17(12-13)27-4)20(25)14-8-6-7-9-15(14)23(21)2/h6-12H,5H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXFCHCIRBGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
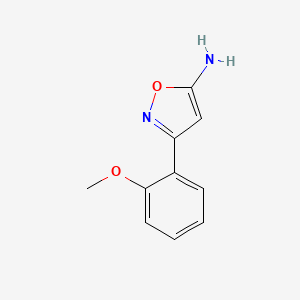
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)

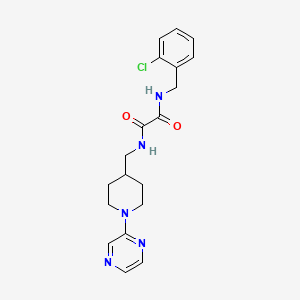
![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)
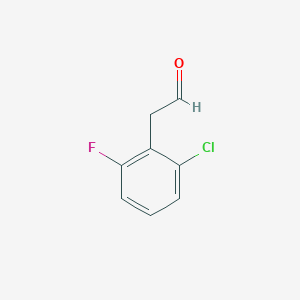
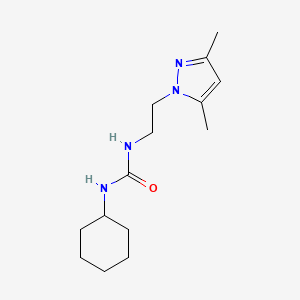
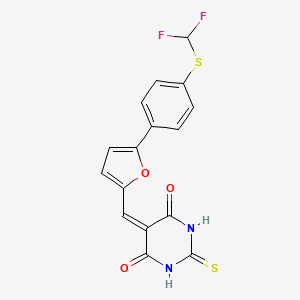
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)

![N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2684828.png)
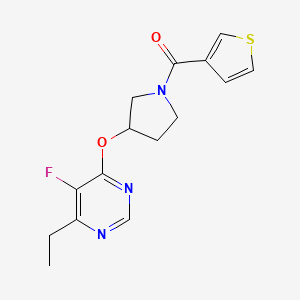
![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)
